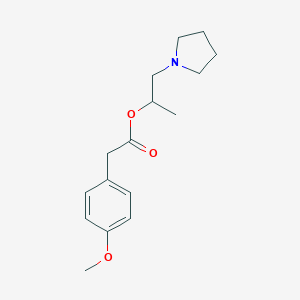
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. It is often referred to as a designer drug due to its chemical structure being modified to produce new psychoactive substances. MEPHEDRONE is a psychoactive drug that has been used recreationally due to its euphoric effects. In recent years, it has gained popularity in the scientific community as a research tool for studying the central nervous system.
Wirkmechanismus
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, reward, and motivation. By increasing their levels, 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate produces feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Long-term use of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been associated with kidney damage and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It also produces consistent effects, making it useful for studying the central nervous system. However, there are also limitations to its use. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is a psychoactive drug, which means that it can be difficult to control for the effects of the drug on behavior. It also has a high potential for abuse, which can make it difficult to obtain funding for research.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate. One area of interest is the development of new psychoactive substances that are similar in structure to 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate but have different effects. Another area of interest is the development of treatments for addiction and other psychiatric disorders that are associated with 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use. Finally, there is a need for more research on the long-term effects of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use on the brain and body.
Synthesemethoden
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is synthesized from 4-methylpropiophenone and methcathinone. The synthesis process involves the use of reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been used extensively in scientific research to study the central nervous system. It has been shown to have both stimulant and hallucinogenic effects, making it a useful tool for studying the effects of psychoactive drugs on the brain. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H23NO3/c1-13(12-17-9-3-4-10-17)20-16(18)11-14-5-7-15(19-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
XYADATUSKUJGBT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294777.png)
![3-(4-Tert-butylphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294781.png)
![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)